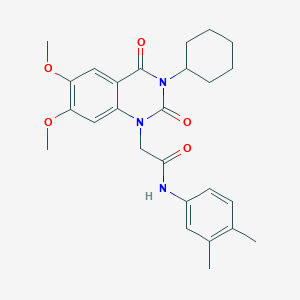![molecular formula C19H20BrNO4 B11184707 2-(4-Bromobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11184707.png)
2-(4-Bromobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-BROMOPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOIC ACID is an organic compound that features a bromophenyl and an ethoxyphenyl group attached to a propanoic acid backbone
Preparation Methods
The synthesis of 2-[(4-BROMOPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOIC ACID can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Chemical Reactions Analysis
2-[(4-BROMOPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-BROMOPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[(4-BROMOPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(4-BROMOPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOIC ACID can be compared with similar compounds such as:
2-(4-Bromophenyl)propionic acid: This compound shares the bromophenyl group but lacks the ethoxyphenyl carbamoyl group.
4-Ethoxyphenylacetic acid: This compound contains the ethoxyphenyl group but lacks the bromophenyl group.
The uniqueness of 2-[(4-BROMOPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOIC ACID lies in its combination of both bromophenyl and ethoxyphenyl groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20BrNO4 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-4-(4-ethoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C19H20BrNO4/c1-2-25-17-9-7-16(8-10-17)21-18(22)12-14(19(23)24)11-13-3-5-15(20)6-4-13/h3-10,14H,2,11-12H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
ZLPRDMRXEHOCBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(CC2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1-Acetylpiperidin-4-yl)methyl]benzoic acid](/img/structure/B11184653.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B11184654.png)
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11184660.png)
![7-(3,4-dichlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11184665.png)
![[5,7-dimethyl-2-(3-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] acetate](/img/structure/B11184668.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11184679.png)
![2-[1-(4-Nitrophenyl)triazol-4-yl]propan-2-ol](/img/structure/B11184682.png)
![{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate](/img/structure/B11184690.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B11184694.png)
![ethyl 2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B11184696.png)
![2-(4-methoxyphenyl)-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11184699.png)
![N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11184701.png)
![N-[4-(acetylamino)phenyl]-2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11184712.png)
